molecular formula C14H11N3O4S2 B5117495 N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide

N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B5117495
M. Wt: 349.4 g/mol
InChI Key: JHXWYXFFBRBOTN-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways in the body. N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to modulate the activity of certain protein kinases, which play a role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has also been shown to modulate the activity of certain protein kinases, which play a role in the regulation of cell growth and proliferation. Additionally, N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been shown to have antioxidant properties and has been investigated for its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been shown to have a wide range of potential applications in various fields of scientific research. However, one limitation of using N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide, which could help to identify new potential applications for the compound. Additionally, N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide could be investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Further research could also focus on developing new synthetic methods for N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide that could improve its yield and purity.

Synthesis Methods

N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The final product is obtained as a yellow crystalline solid with a melting point of 253-255°C.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase, which plays a role in the regulation of pH in the body. N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, N-1,3-benzothiazol-2-yl-4-methyl-3-nitrobenzenesulfonamide has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-9-6-7-10(8-12(9)17(18)19)23(20,21)16-14-15-11-4-2-3-5-13(11)22-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWYXFFBRBOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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